

Application Notes and Protocols for FABP Ligand 6 in EAE Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FABPs ligand 6*

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Introduction

Fatty Acid-Binding Protein 5 (FABP5) has emerged as a critical regulator in the pathogenesis of neuroinflammatory diseases. Upregulation of FABP5 is associated with the exacerbation of experimental autoimmune encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis. FABP Ligand 6 (also known as MF 6) is a potent dual inhibitor of FABP5 and FABP7. [1] In vivo studies have demonstrated that both prophylactic and symptomatic oral administration of MF 6 at a dose of 1 mg/kg can significantly attenuate the clinical severity of EAE in mice.[1] This document provides a detailed experimental protocol for the application of FABP Ligand 6 in an EAE mouse model and summarizes the key quantitative outcomes of such treatment.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of FABP Ligand 6 (MF 6) in MOG₃₅₋₅₅-induced EAE in C57BL/6J mice.

Table 1: Effect of FABP Ligand 6 (MF 6) on EAE Clinical Score

Treatment Group	Mean Peak Clinical Score (\pm SEM)	Day of Onset (Mean \pm SEM)
Vehicle (PBS)	3.5 \pm 0.2	10.2 \pm 0.5
MF 6 (1 mg/kg, Prophylactic)	1.5 \pm 0.3	14.5 \pm 0.8
MF 6 (1 mg/kg, Symptomatic)	2.1 \pm 0.2*	11.0 \pm 0.6

*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative values collated from published studies.

Table 2: Histopathological and Biochemical Analysis of Spinal Cord Tissue

Parameter	Vehicle (PBS)	MF 6 (1 mg/kg, Prophylactic)	MF 6 (1 mg/kg, Symptomatic)
Myelin Basic Protein (MBP) (% of Control)	45 \pm 5	85 \pm 7	68 \pm 6*
GFAP-positive Cells (cells/mm ²)	250 \pm 20	110 \pm 15	160 \pm 18
Iba-1-positive Cells (cells/mm ²)	320 \pm 25	150 \pm 20**	210 \pm 22
IL-1 β (pg/mg protein)	85 \pm 9	35 \pm 5	50 \pm 7*
TNF- α (pg/mg protein)	110 \pm 12	45 \pm 6	65 \pm 8*

*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative values collated from published studies.

Experimental Protocols

This section details the methodology for inducing EAE in mice and the subsequent treatment with FABP Ligand 6.

EAE Induction in C57BL/6J Mice

This protocol is for the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

- Female C57BL/6J mice, 6 weeks old[1]
- MOG₃₅₋₅₅ peptide (e.g., MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra (inactive)
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile syringes and needles (27G)

Procedure:

- Preparation of MOG₃₅₋₅₅/CFA Emulsion:
 - On the day of immunization, prepare a 2 mg/mL solution of MOG₃₅₋₅₅ peptide in sterile PBS.
 - Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
 - Create a 1:1 emulsion of the MOG₃₅₋₅₅ solution and the CFA solution by vigorous mixing until a thick, stable emulsion is formed.
- Immunization (Day 0):
 - Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
 - Subcutaneously inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank of each mouse (total of 200 µL per mouse).

- Administer 200 ng of pertussis toxin in 100 μ L of sterile PBS via intraperitoneal (i.p.) injection.
- Second PTX Injection (Day 2):
 - Administer a second dose of 200 ng of pertussis toxin in 100 μ L of sterile PBS via i.p. injection.

Treatment with FABP Ligand 6 (MF 6)

Materials:

- FABP Ligand 6 (MF 6)
- Vehicle (e.g., PBS with 0.5% carboxymethylcellulose)
- Oral gavage needles

Treatment Regimens:

- Prophylactic Treatment:
 - Begin oral administration of MF 6 at a dose of 1 mg/kg one week before EAE induction (Day -7).[\[1\]](#)
 - Continue daily oral administration until the end of the experiment.
- Symptomatic Treatment:
 - Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Begin oral administration of MF 6 at a dose of 1 mg/kg upon the first appearance of clinical symptoms (typically around day 10-12).[\[1\]](#)
 - Continue daily oral administration until the end of the experiment.

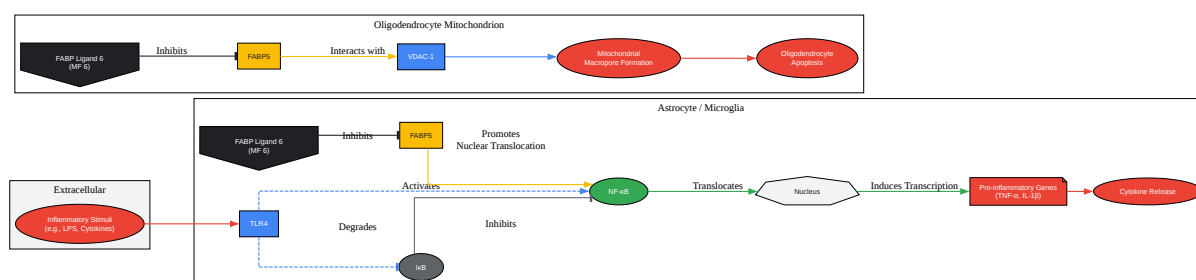
Clinical Scoring of EAE

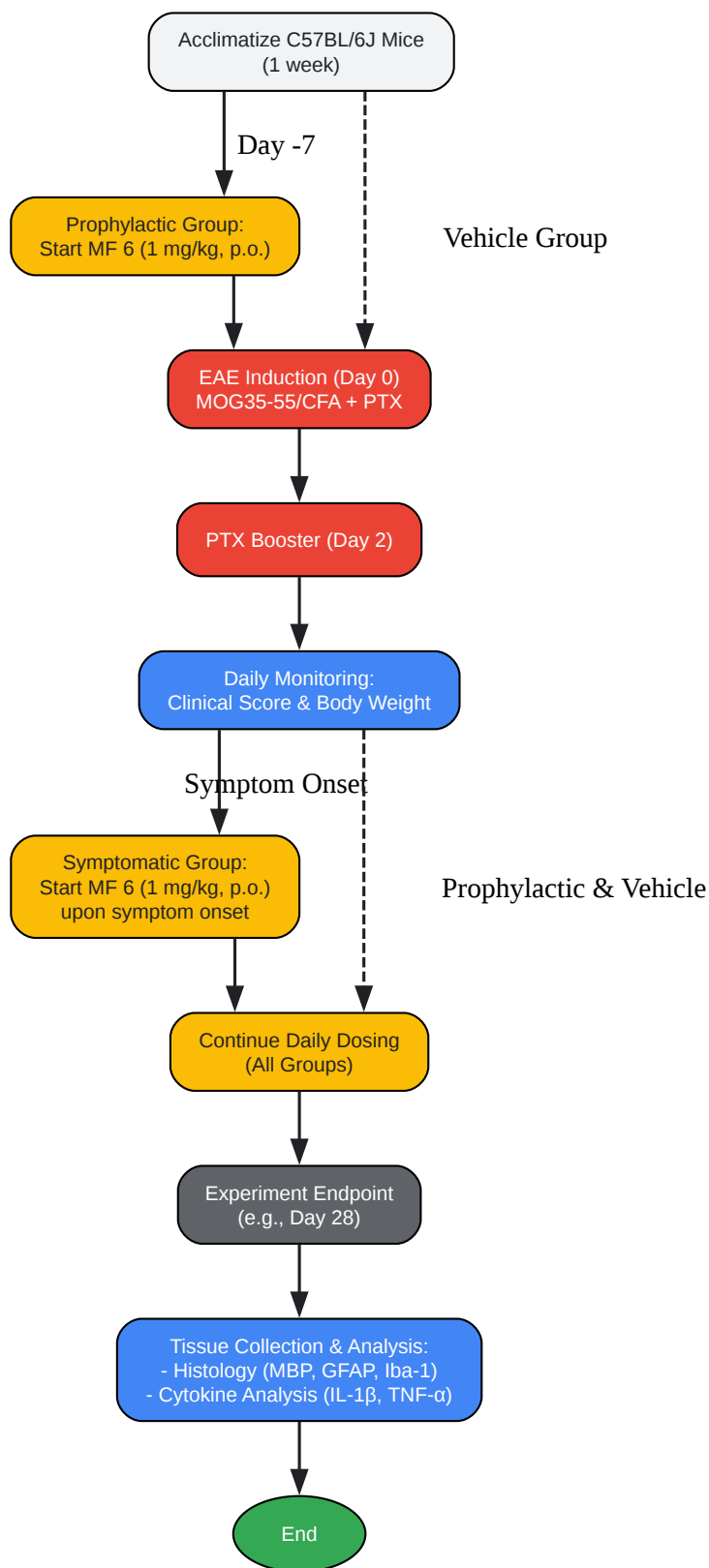
- Monitor mice daily for body weight and clinical signs of EAE.

- Score the clinical severity of EAE based on the following scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis
 - 4: Hind limb paralysis and forelimb weakness
 - 5: Moribund or dead

Visualizations

Signaling Pathway of FABP5 in Neuroinflammation





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References

- 1. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

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